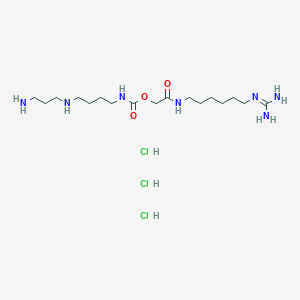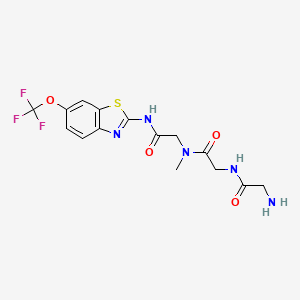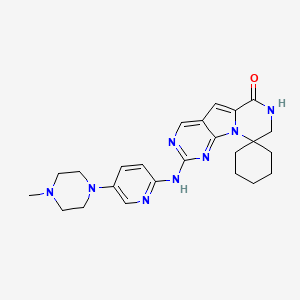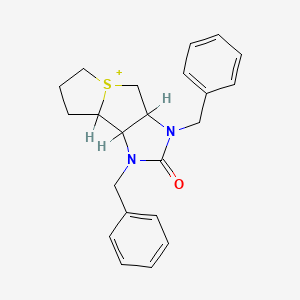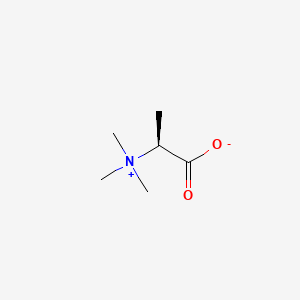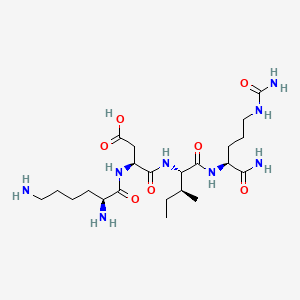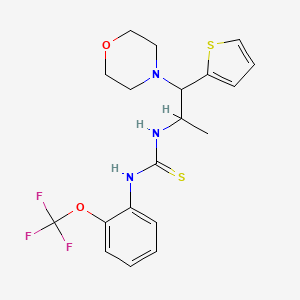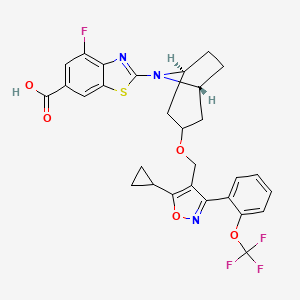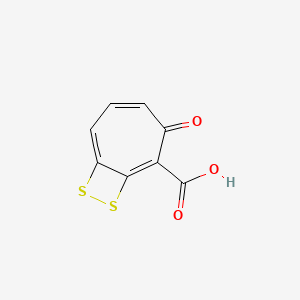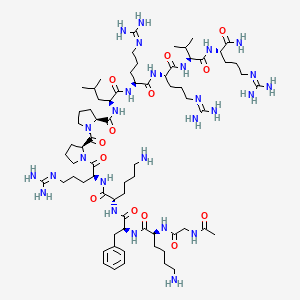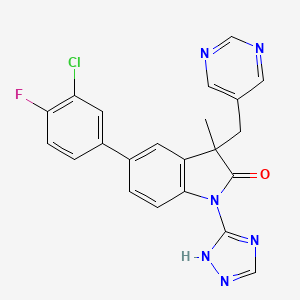
UDM-001651
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDM-001651 is a small molecule drug that functions as a protease-activated receptor 4 antagonist. It has shown significant potential in the treatment of blood platelet disorders and cardiovascular diseases. The compound is known for its potent antithrombotic efficacy without prolonging kidney bleeding time .
Preparation Methods
The synthesis of UDM-001651 involves detailed structure-activity relationship studies to optimize its potency, selectivity, and oral bioavailability. The synthetic route typically begins with a high-throughput screening hit, leading to the identification of an imidazothiadiazole-based protease-activated receptor 4 antagonist chemotype . . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
UDM-001651 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
UDM-001651 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationship of protease-activated receptor 4 antagonists.
Biology: The compound is used to investigate the role of protease-activated receptor 4 in various biological processes, including platelet aggregation and thrombosis.
Medicine: this compound is being explored for its potential therapeutic applications in treating blood platelet disorders and cardiovascular diseases.
Industry: The compound is used in the development of new antithrombotic drugs with improved efficacy and safety profiles
Mechanism of Action
UDM-001651 exerts its effects by antagonizing protease-activated receptor 4. This receptor is involved in platelet activation and aggregation, which are critical processes in thrombosis. By inhibiting protease-activated receptor 4, this compound prevents platelet aggregation and reduces the risk of thrombus formation. The molecular targets of this compound include the protease-activated receptor 4 on platelets, and the pathways involved include the inhibition of thrombin-induced platelet activation .
Comparison with Similar Compounds
UDM-001651 is unique in its high potency, selectivity, and oral bioavailability as a protease-activated receptor 4 antagonist. Similar compounds include other protease-activated receptor 4 antagonists, such as:
Vorapaxar: Another protease-activated receptor 4 antagonist used in the prevention of thrombotic cardiovascular events.
Atopaxar: A protease-activated receptor 4 antagonist with similar antithrombotic properties. Compared to these compounds, this compound has shown superior efficacy and safety profiles in preclinical studies
Properties
CAS No. |
1477497-01-0 |
|---|---|
Molecular Formula |
C28H23N3O5S |
Molecular Weight |
513.568 |
IUPAC Name |
6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |
InChI Key |
LFOIDLOIBZFWDO-UHFFFAOYSA-N |
SMILES |
COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UDM-001651; UDM 001651; UDM001651; UDM-1651; UDM 1651; UDM1651; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
![2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B611470.png)
